molecular formula C38H47NO13 B1227948 3-Formylrifamycin SV

3-Formylrifamycin SV

Cat. No.: B1227948
M. Wt: 725.8 g/mol
InChI Key: BBNQHOMJRFAQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylrifamycin SV is a synthetic antibiotic derived from the fermentation of the bacterium Streptomyces mediterranei. It is a member of the rifamycin family, known for its potent antibacterial properties. This compound is particularly significant due to its role as a precursor in the synthesis of rifampicin, an essential antibiotic used to treat tuberculosis, leprosy, and other bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV typically involves the oxidation of rifamycin B. One common method includes the use of oxidizing agents such as potassium permanganate or manganese dioxide in an organic solvent like acetone . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the formyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For instance, a microreactor system can be used to couple two reaction steps and one purification step, resulting in a higher overall yield and reduced consumption of expensive reagents . This method is advantageous for large-scale production due to its controlled mixing, enhanced heat and mass transfer, and expanded reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Formylrifamycin SV undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its formyl group at the 3-position, which allows for specific chemical modifications and derivatizations. This structural feature makes it a valuable intermediate in the synthesis of various rifamycin antibiotics .

Properties

IUPAC Name

(26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQHOMJRFAQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864385
Record name 8-Formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.